6-Bromoquinoline-2-carboxylic acid
Overview
Description
6-Bromoquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.07 g/mol . It is an off-white to gray to pale-yellow to yellow-brown solid . This compound is widely utilized in scientific experiments and research due to its unique chemical structure, which contains both a reactive bromine atom and a functional carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-2-carboxylic acid can be achieved through various methods. One common method involves the reaction of 6-bromo-2-(tribromomethyl)quinoline with concentrated sulfuric acid and water at 150°C for 5 hours . The resulting suspension is then cooled, and the precipitate is collected by filtration, washed with water, and dried to give this compound as a solid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of green solvents and environmentally friendly reaction protocols, such as aqueous ethanol and ultrasound irradiation, are also being explored to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Bromoquinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromoquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group in the compound allow it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline-4-carboxylic acid: Similar structure but with a methyl group instead of a bromine atom.
2,6-Dibromoquinoline-4-carboxylic acid: Contains two bromine atoms instead of one.
Quinoline-4-carboxylic acid: Lacks the bromine atom present in 6-Bromoquinoline-2-carboxylic acid.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-bromoquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGCFISFRKCLOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495748 | |
Record name | 6-Bromoquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65148-10-9 | |
Record name | 6-Bromo-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65148-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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